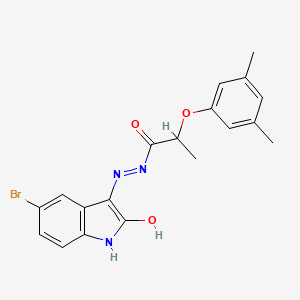![molecular formula C12H14ClFN2O2 B6361084 6-Fluoro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one HCl CAS No. 1134819-90-1](/img/structure/B6361084.png)
6-Fluoro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one HCl, also known as 6-F-PBO, is a synthetic small molecule that has been studied for its potential applications in a variety of scientific research areas. 6-F-PBO is a derivative of the benzoxazole scaffold and is composed of a piperidine moiety, a fluoro group, and a benzoxazole moiety. 6-F-PBO is a highly potent and selective inhibitor of the enzyme c-Jun N-terminal kinase (JNK). 6-F-PBO has been studied for its potential applications in cancer, inflammation, and neurodegenerative diseases.
Aplicaciones Científicas De Investigación
6-Fluoro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one HCl has been studied for its potential applications in a variety of scientific research areas. This compound has been studied for its potential applications in cancer, inflammation, and neurodegenerative diseases. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models. This compound has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease. This compound has been shown to reduce the aggregation of amyloid-β peptides in vitro and to reduce the formation of amyloid plaques in animal models.
Mecanismo De Acción
Target of Action
The primary target of 6-Fluoro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one HCl is Cyclin-Dependent Kinase 8 (CDK8) . CDK8 is a protein that plays a crucial role in cell cycle regulation and is often implicated in cancer .
Mode of Action
The compound interacts with CDK8 by binding to it with a high affinity . This interaction inhibits the activity of CDK8, leading to changes in the cell cycle and potentially slowing down or stopping the proliferation of cancer cells .
Biochemical Pathways
The inhibition of CDK8 affects the cell cycle regulation pathway. By inhibiting CDK8, the compound disrupts the normal progression of the cell cycle, which can lead to the arrest of cell division and the death of cancer cells .
Result of Action
The compound has shown moderate anti-proliferative potency against cancer cell lines MCF-7 and HCT-116 . Moreover, it has exhibited moderate anti-TB activity with a MIC value of 25 µM . Additionally, it has demonstrated antioxidant effects .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 6-Fluoro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one HCl in lab experiments is its high potency and selectivity for the enzyme JNK. This compound has been shown to be a highly potent and selective inhibitor of JNK, which makes it an ideal tool for studying the role of JNK in various biological processes. However, one of the main limitations of using this compound in lab experiments is its low solubility in aqueous solutions, which can make it difficult to use in some experiments.
Direcciones Futuras
The potential applications of 6-Fluoro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one HCl are still being explored. Some of the potential future directions for this compound research include:
1. Investigating the potential of this compound as an anti-cancer agent.
2. Exploring the potential of this compound as an anti-inflammatory agent.
3. Investigating the potential of this compound as a neuroprotective agent.
4. Examining the potential of this compound as an inhibitor of other enzymes.
5. Investigating the potential of this compound as a therapeutic agent for other diseases.
6. Developing new synthesis methods for this compound.
7. Developing new formulations of this compound for improved solubility and bioavailability.
8. Investigating the potential of this compound as an imaging agent.
9. Investigating the potential of this compound as an enzyme-targeted drug delivery system.
10. Exploring the potential of this compound as a biomarker for disease diagnosis.
Métodos De Síntesis
6-Fluoro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one HCl can be synthesized using a variety of methods. The most commonly used synthesis methods for this compound include the Suzuki coupling reaction, the Buchwald-Hartwig amination reaction, and the Stille reaction. In the Suzuki coupling reaction, this compound is synthesized by coupling a piperidine moiety with a benzoxazole moiety in the presence of a palladium catalyst. In the Buchwald-Hartwig amination reaction, this compound is synthesized by aminating a piperidine moiety with a benzoxazole moiety in the presence of a palladium catalyst. In the Stille reaction, this compound is synthesized by coupling a piperidine moiety with a fluoro group in the presence of a palladium catalyst.
Propiedades
IUPAC Name |
6-fluoro-3-piperidin-4-yl-1,3-benzoxazol-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O2.ClH/c13-8-1-2-10-11(7-8)17-12(16)15(10)9-3-5-14-6-4-9;/h1-2,7,9,14H,3-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCBVHIRPGZOQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C3=C(C=C(C=C3)F)OC2=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(5-Chloro-pentyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6361015.png)









